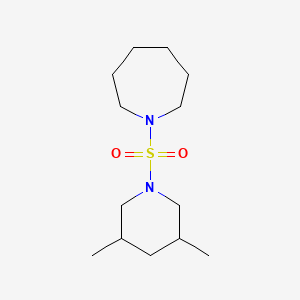
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as PPTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPTM belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, studies have shown that (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can modulate the activity of enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the activity of enzymes involved in cell signaling pathways. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to have anti-inflammatory properties and can inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Advantages and Limitations for Lab Experiments
One of the advantages of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to have a relatively high yield in the synthesis method. However, one of the limitations of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is its limited solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several potential future directions for the scientific research of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone. One potential direction is the development of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the potential therapeutic applications of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone in other diseases such as neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone and its potential interactions with other drugs.
Conclusion:
In conclusion, (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects and has potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone and its potential interactions with other drugs.
Synthesis Methods
The synthesis of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with propylpiperazine and thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with methanesulfonyl chloride to obtain the final product. The overall yield of the synthesis method is reported to be around 70%.
Scientific Research Applications
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to exhibit a range of potential therapeutic applications in scientific research. One of the most significant applications of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is in the treatment of cancer. Studies have shown that (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to have anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(4-propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-5-6-17-7-9-18(10-8-17)14(19)13-11(2)15-16(4)12(13)3/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPRJFTPYLXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
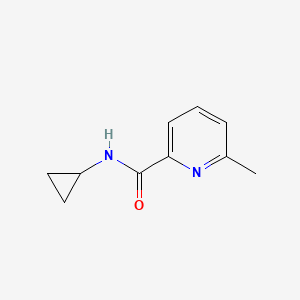
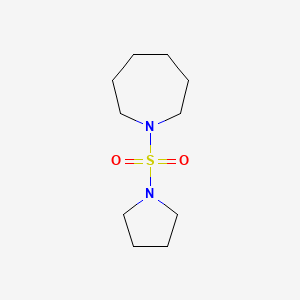
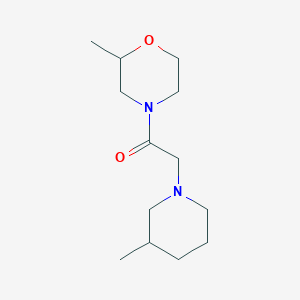
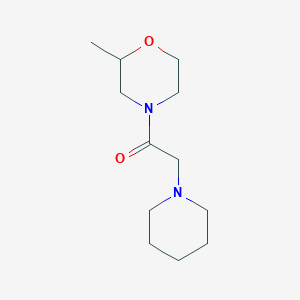
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
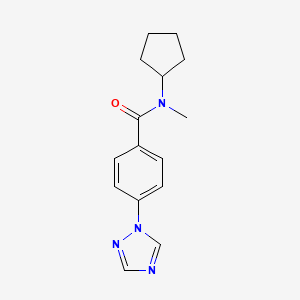
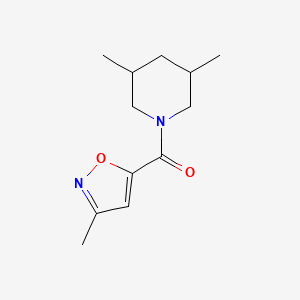
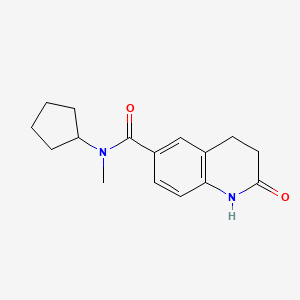
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

